Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Enhancement of safety and quality of ready-to-cook Asian green mussel using acidic electrolyzed water depuration in combination with sous vide cooking
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.ifset.2023.103391
Emerging technologies were combined to ensure the safety for consumers of Asian green mussel (AGM; Perna viridis). The combination of acidic electrolyzed water (AEW) depuration and sous vide cooking effectively reduced Vibrios while maintaining the quality of mussel. The use of AEW depuration combined with sous vide cooking at 100 °C for 1 min (D/SV-1) provided the yield of mussel meat of 27.22%, maintained the color, and texture properties. It could prevent the oxidation of polyunsaturated fatty acids and caused no changes in patterns of main proteins including paramyosin, actin and tropomyosin. Vibrio parahaemolyticus, V. vulnificus and Shewanella algae in AGM without treatment were 4.12, 3.00 and 3.30 log10 CFU/g, respectively. Those bacterial species were confirmed by MALDI Biotyper® technique. They were potentially inactivated by the selected process. In addition, the next generation sequencing (NGS) based on the 16S rRNA gene revealed a low percentage of V. vulnificus genome (2.72%) and the complete elimination of other naturally existing Vibrios. Overall, AEW depuration of raw mussels, followed by sous vide cooking could be a promising method for the production of safe ready-to-cook Asian green mussels for consumption.Industry relevanceCommon Asian green mussel (AGM; Perna viridis) may represent a risk for public health associated with pathogenic bacteria originating from the aquatic environment. It also deteriorates rapidly within 1–2 days because of its perishable nature, thus losing its market value. To tackle such problems, appropriate pretreatment using acidic electrolyzed water depuration, followed by sous vide cooking under proper conditions could be implemented for safety assurance of ready-to-cook AGM by eliminating both pathogenic and spoilage bacteria. Also, the eating quality could be maintained. As a consequence, the technology developed in the present study could offer an effective solution for ensuring customer safety without compromising eating quality. It could be commercially employed for seafood processing industry, especially for bivalve mollusks, e.g., mussels, scallops, and clams.
Detail
How superheated steam treatment modifies the physicochemical, functional, nutritional, and anti-nutritional attributes: A case study on guar bean flour
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.ifset.2023.103422
Guar seed flour (GSF) is a nutritionally rich ingredient that is widely available, but antinutritional factors limit its commercial use. Considering this limitation, the present study investigated the effect of superheated steam (SHS) treatment (120–150 °C, 5–15 min) on the nutritional properties, bioactive compounds, anti-nutritional factors, thermo-pasting and structural characteristics, and in-vitro digestibility of GSF. The SHS treatment influenced the carbohydrate, protein, and fat content and improved the functional properties of GSF. Similarly, an increment in total phenolic content, antioxidant activity, and a decline in total flavonoid content was observed. The maximum reduction of tannin, phytic acid, and saponin was observed in GSF samples treated at 150 °C – 15 min. The diffractogram pattern showed a decrease in crystallinity with increasing SHS temperature and duration, trypsin inhibitor activity was reduced, while the in-vitro digestibility increased. Apart from this, the SHS treatment also influenced the thermo-pasting properties of GSF, which might be due to the intermolecular interactions, cross-linking, and starch-lipid interactions.Industrial relevanceThe SHS treatment provides high energy efficiency and has the potential to be commercialized on an industrial scale in the food industry, despite its popularity in the non-food sector. The findings indicate that SHS treatment under optimal conditions improved GSF's physicochemical, functional, and digestibility properties. Furthermore, the SHS treatment was very effective at reducing anti-nutritional factors. The product developed from SHS-treated GSF has the potential to be a viable alternative for food formulations and will have a positive impact on human health.
Detail
Fluence (UV dose) distribution assessment of UV-C light at 254 nm on food surfaces using radiochromic film dosimetry integrated with image processing and convolutional neural network (CNN)
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.ifset.2023.103439
Uniform Fluence (UV Dose) distribution on food surfaces is essential for an effective UV process design. In this study, the use of radiochromic films (RCFs) with a computer vision system (CVS) integrating image processing and Convolutional Neural Network (CNN) is proposed as an alternative method to assess Fluence distribution of UV-C light at 254 nm on food surfaces. The color difference of RCFs exposed to different UV irradiance and exposure times was correlated with Fluence. The validity of the developed methodology was proved by applying it to the surface of apple fruits of different shapes and sizes. A linear relationship was found between the color difference of RCF and Fluence. The maximum Fluence to be determined using RCFs was ~60 mJ/cm2. The color of the films after UV irradiation remained stable for up to 15 days in darkness when stored at room and refrigeration temperatures. The results showed that RCF can be used as an alternative UV dosimeter.
Detail
Density of egg interior: Looking inside an egg while keeping it intact
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-20 , DOI: 10.1016/j.ifset.2023.103387
Density of egg interior (Di) can be considered as universal index of the quality characteristics of the whole egg. Here, we implemented a theoretical and experimental approach to developing a method for non-invasive estimation of Di. The derived equation showed its dependence on the egg density (D) and the content of the shell in the egg, the latter being assessed as weight and volumetric ratios. We found that, for a fairly accurate prediction of Di, it is sufficient to include two parameters in the calculation, i.e., D and the non-destructive shell deflection. These were combined into one empirical equation that showed the calculation accuracy within this experiment at the level of R = 0.966. Determination of Di using non-destructive methods will allow for developing a number of applications, e.g., pre-incubation egg sorting, determining the conditions and duration of egg storage, and the quality rating of table eggs by internal contents.
Detail
Inactivation and removal of Klebsiella michiganensis biofilm attached to the inner surfaces of piping by plasma-activated microbubble water (PMBW)
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-08 , DOI: 10.1016/j.ifset.2023.103360
Plasma-activated microbubble water (PMBW) is an environmentally friendly sanitizer that possesses potent antimicrobial activities and imparts substantial shear stress to food contact surfaces. In this study, PMBW, plasma-activated water (PAW), microbubble water (MBW), and chlorine water (100 mg/L) were used to clean PVC tubing inoculated by Klebsiella michiganensis. The sanitizer flow with microbubble was numerically simulated by COMSOL Multiphysics® and the shear stress imparted to the bacteria was calculated. The presence of microbubbles in the flow increased the shear stress imparted to the bacteria. The number of K. michiganensis on the inner surfaces of the pipes was ∼7.4 log CFU/cm2 before washing. PMBW showed the most potent antimicrobial effect, which reduced the number of bacteria by 3.1 log CFU/cm2 at a flow velocity of 1 m/s. PAW, MBW, and chlorine water reduced a similar number of bacteria (2.4 log CFU/ cm2 to 2.6 log CFU/ cm2) at all the selected flow velocities. DI water only reduced the number of K. michiganensis by 0.7 log CFU/ cm2 at 1 m/s flow velocity.Industrial relevancePMBW can potentially be an environmentally friendly sanitizer, which can be employed by food processors to clean their food processing equipment with minimized usage of chemical sanitizers. The technology developed in this study will benefit the food industry by mitigating potential risks of foodborne pathogens without generating environmental hazards.
Detail
Efficacy of fungoid chitosans from Aspergillus niger and Agaricus bisporus in controlling the oxidative browning of model white wines
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-10 , DOI: 10.1016/j.ifset.2023.103381
The efficacy of two water-insoluble chitosans from Aspergillus niger and Agaricus bisporus, in controlling the browning of model white wine solutions was assessed and compared with respect to sulfite addition (70 mg/L). A water-soluble oligomeric preparation from Agaricus bisporus was also included to test the effect of solubility and reduced molecular weight on the antibrowning capability of the polysaccharide. Chitosans were added at 0.5 g/L and 1 g/L. Color development, iron oxidoreductive equilibrium and generation of phenolic intermediates were monitored. Results demonstrated a significant and comparable anti-browning efficacy of both insoluble formulations (up to 85% reduction in browning development with respect to control samples), which mainly acted by chelating iron (up to around 4.4 mg/g of chitosan) and shifting its oxidoreductive equilibrium toward the reduced form. Oligomeric chitosan was ineffective for this purpose as it completely lacked chelating activity, which it is proposed, depended on its negligible interaction with tartaric acid. Data on browning and oxidation-related phenolic intermediates also revealed that sulfite promotes browning once it is completely oxidized.Industrial relevance: Following its very recent European authorization as novel food, chitosan from Agaricus bisporus has been evaluated for the first time and compared in wine-like conditions with the already known water-insoluble chitosan from Aspergillus niger. A further novelty are the data on water-soluble chitosan preparations, not yet permitted in wine but potentially interesting due to the potentially higher specific surface once in solution. The results, apart from providing information on a recently introduced source for enological chitosan, can be useful to producers and winemakers in deciding among fungoid preparations aimed to control the browning of products.
Detail
A comparative study of frequency-shifting strategies for uniform and energy-efficient microwave heating in solid-state microwave systems
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.ifset.2023.103388
Inhomogeneity of microwave heating is an inherent drawback for gentle and uniform microwave processing. Innovative solid-state microwave generators have the potential to address this limitation by different multi-frequency shifting strategies. Thus, we investigated different optimisation approaches derived from literature regarding uniformity and energy efficiency. We compared them to a newly-developed experimentally-derived optimisation strategy using the newly found relationship that at resonant frequencies a change of the heating pattern in the sample occurs. This was exploited by selectively exciting at neighbouring frequencies to the resonant frequencies (± 2 MHz) to result in maximum uniformity achievable by frequency variation and, at the same time, high energy efficiency (i.e. 95.0%). High uniformity and high energy efficiency are, thus, not a trade-off. This study proposes a promising optimisation strategy that relies on the individual sample feedback for frequency selection, thus it could have the potential to account for differing process and product conditions in future studies.
Detail
High amylose starch thermally processed by ohmic heating: Electrical, thermal, and microstructural characterization
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.ifset.2023.103417
High amylose starch (HAS) exhibits restricted granular swelling, limiting its use in many food applications. In this work, we investigated for the first time the potential of ohmic heating (OH) to enhance the swelling of HAS granules in a very efficient manner in terms of processing times. Specifically, the impact of OH at two voltages (130 and 150 V), two moisture conditions (1:3 and 1:5 w/v), and two final temperatures (160 and 180 °C) on the structural, thermal, pasting, and digestion of HAS (70% amylose, AM) was investigated. The electrical conductivity of native HAS showed a transition at 168 ± 1 °C consistent with the thermal transition at 139–192 °C (DSC) with an enthalpy of 11.39 J/g. Furthermore, OH caused a reduction of resistant starch (RS) from 52.0 to 34.5%, and a significant increase in granular swelling (as represented by the increased initial, maximum, and final viscosities). The above was further corroborated by SEM micrographs, which showed the disruption of the granular structure that aligned with a decrease in the relative crystallinity and shift to a B-type polymorphism. Results showed that the high temperatures reached during ohmic heating result in partial HAS gelatinization and enhanced granular swelling.
Detail
Hydration effect of whey protein treated by glow discharge plasma
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.ifset.2023.103409
Glow discharge plasma (GP) was used to study the hydration mechanism of whey protein with different moisture content (10%, 20%, 30%). When the moisture content was 20%, the effect was most obvious. Strong hydration effect was confirmed by Fourier transform infrared spectroscopy (FTIR) results with sharper, narrower and blue-shifted from 3283.49 cm−1 to 3286.26 cm−1, indicating the enhanced hydrogen bond. More flexible protein structure with a significant decrease in α-helix content (from 18.50% to 14.62%), β-sheet content (from 29.67% to 19.38%) and crystallinity degree (from 6.18% to 0.81%) was introduced. Whey protein underwent oxidation reactions of CC to C–O–C(H) and further to COOH, C–OH to C–O–C and sulfhydryl to disulfide bonds. The scanning electron microscopy (SEM) results showed that the treated whey protein was highly aggregated (from 55.40 μm to 226.87 μm) and formed porous and rough polymers. Additionally, the treated whey protein exhibited higher anti-oxidation activity, with DPPH, ABTS and OH free radicals increased by 14.55%, 11.08% and 15.56%. The water/oil holding capacity and light transmittance of whey protein was improved by 18.18%, 22.05% and 35.69%, respectively.
Detail
Insights into the modulation of the multi-scale structure of glutelin on the textural properties of reconstituted rice
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.ifset.2023.103405
The presence of glutelin plays an important role in the textural properties of reconstituted rice, but available information is limited. Herein, a comprehensive assessment of the effects of multi-scale structure and intramolecular interactions of glutelin on the textural properties of reconstituted rice was performed. The results demonstrated that the hardness, adhesiveness, and chewiness of reconstituted rice were improved as the added ratio of glutelin increased and the internal structure changed by forming compact flake-like, fibrous branches, more α-helix and β-sheet structure, and enhanced intermolecular interactions. Furthermore, extrusion promoted the generation of special aroma substances by the Maillard reaction. Correlation analysis revealed that the hardness, adhesiveness, and chewiness of reconstituted rice were significant positive correlation with Tp, ∆H, β-turn, random coil, and free SH content, and negative correlation with α-helix of glutelin. These observations provide better insights into strategies for producing reconstituted rice by extrusion.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物4区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.20 55 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/jpsc